1H-Indole, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, methyl- is an organic compound with the chemical formula C9H9N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom of the indole ring. This compound is known for its deep yellow viscous liquid form and strong unpleasant odor . Indole derivatives, including 1H-Indole, methyl-, are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole, methyl- can be synthesized through several methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .
Industrial Production Methods: Industrial production of 1H-Indole, methyl- often involves the use of biocatalytic approaches. These methods convert indole into halogenated and oxygenated derivatives using microbial cell factories . This approach is advantageous due to its sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic substitution reactions occur mainly at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which are significant in pharmaceutical and chemical industries .
Scientific Research Applications
1H-Indole, methyl- has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polycyclic derivatives and bisindole derivatives.
Biology: Indole derivatives play a role in bacterial signaling and maintaining intestinal homeostasis.
Medicine: These compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1H-Indole, methyl- involves its interaction with various molecular targets and pathways. It activates nuclear receptors, regulates intestinal hormones, and affects the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
1-Methylindole: Similar in structure but differs in its specific applications and properties.
1H-Indole-3-carbaldehyde: Used as a precursor for biologically active structures.
5-Hydroxy-2-methyl-1H-indole: Another derivative with distinct synthetic routes and applications.
Uniqueness: 1H-Indole, methyl- is unique due to its specific methyl substitution on the nitrogen atom, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
27323-28-0 |
---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-methyl-1H-indole;5-methyl-1H-indole |
InChI |
InChI=1S/2C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9;1-7-6-8-4-2-3-5-9(8)10-7/h2*2-6,10H,1H3 |
InChI Key |
MLPOSYHILZVCJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2.CC1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.